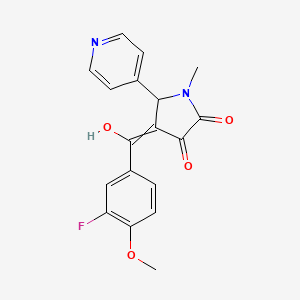
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorinated methoxyphenyl group, a pyridinyl group, and a pyrrolidine-2,3-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrolidine core.
Addition of the Fluorinated Methoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final Functionalization: The hydroxy and methylene groups are introduced in the final steps, often through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylene group can be reduced to form a methyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of (E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
(E)-4-((3-Fluoro-4-methoxyphenyl)(hydroxy)methylene)-1-methyl-5-(pyridin-4-yl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the fluorinated methoxyphenyl group and the pyridinyl group can impart unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability.
属性
分子式 |
C18H15FN2O4 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-methyl-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H15FN2O4/c1-21-15(10-5-7-20-8-6-10)14(17(23)18(21)24)16(22)11-3-4-13(25-2)12(19)9-11/h3-9,15,22H,1-2H3 |
InChI 键 |
YWSYIRZQGXYNKL-UHFFFAOYSA-N |
规范 SMILES |
CN1C(C(=C(C2=CC(=C(C=C2)OC)F)O)C(=O)C1=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


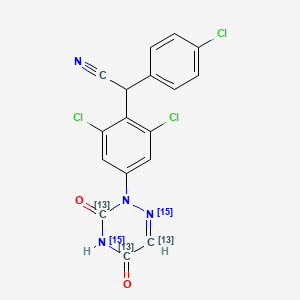
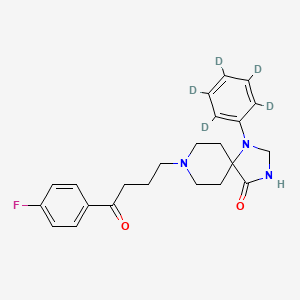
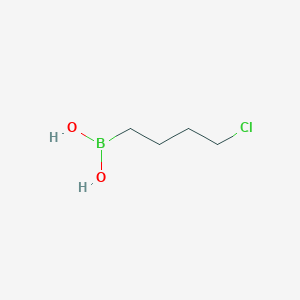




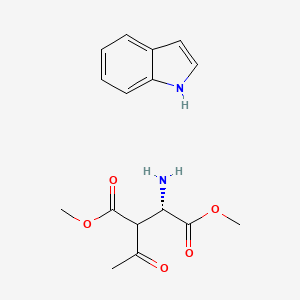
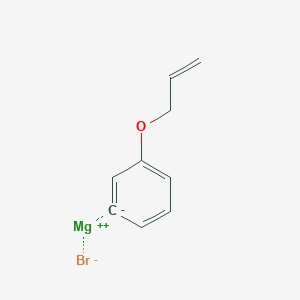
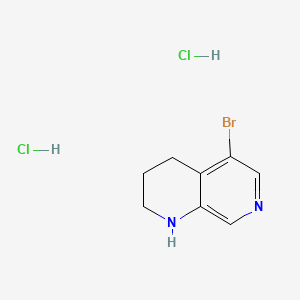
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
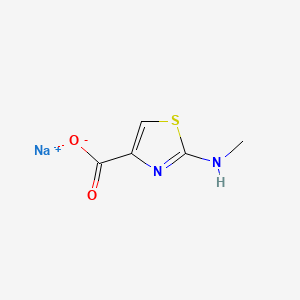
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

